![molecular formula C10H13NO4 B7542273 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid, also known as MFB, is a compound that has been studied for its potential therapeutic applications. This compound has gained attention due to its ability to modulate certain physiological processes in the body.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that it may work by modulating the activity of certain neurotransmitters in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to increase the levels of acetylcholine and decrease the levels of glutamate in the brain. These neurotransmitters are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes and decrease the levels of reactive oxygen species in the brain. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to decrease the levels of inflammatory cytokines in the brain. These effects suggest that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has potential therapeutic applications for the treatment of oxidative stress-related disorders and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is its ability to easily cross the blood-brain barrier, making it a promising compound for the treatment of neurological disorders. However, there are limitations to its use in lab experiments. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. More research is needed to fully understand the safety and efficacy of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders, such as Alzheimer's disease and epilepsy. Another direction is to study its potential use as a neuroprotective agent in traumatic brain injury. Additionally, more research is needed to fully understand the mechanism of action of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid and its effects on neurotransmitter activity in the brain. Overall, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid shows promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can be synthesized through the reaction between 2-methylfuran-3-carbonyl chloride and L-leucine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide. The product is then purified through recrystallization. This synthesis method has been used in various studies and has been proven to be effective in producing high yields of 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. In one study, 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid was shown to have neuroprotective effects against oxidative stress-induced cell death in rat hippocampal neurons. Another study demonstrated that 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid can improve cognitive function in mice with Alzheimer's disease. 2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
Eigenschaften
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-3-8(10(13)14)11-9(12)7-4-5-15-6(7)2/h4-5,8H,3H2,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKUDXBKEUURKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=C(OC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylfuran-3-carboxamido)butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
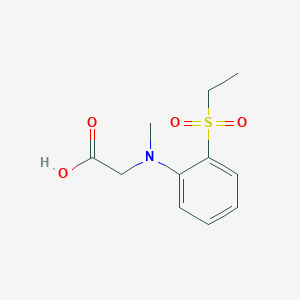
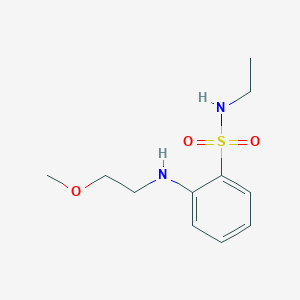
![2-[4-[4-(Difluoromethoxy)phenyl]butan-2-ylamino]propan-1-ol](/img/structure/B7542216.png)

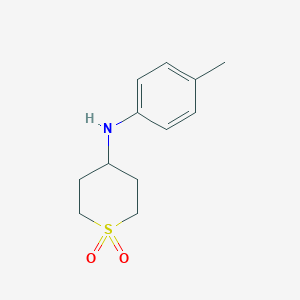
![2-[[2-(4-Oxo-1,3-thiazolidin-3-yl)acetyl]amino]butanoic acid](/img/structure/B7542241.png)
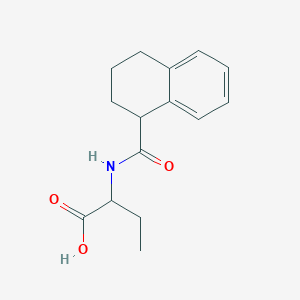
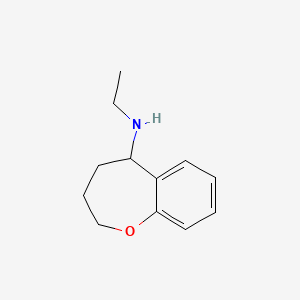
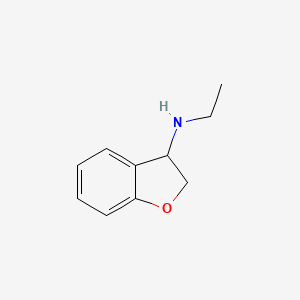

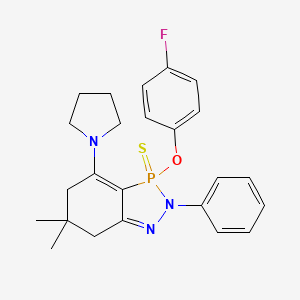
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)